molecular formula C15H11FN2OS2 B2863900 N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896344-97-1

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide

Cat. No.: B2863900
CAS No.: 896344-97-1
M. Wt: 318.38
InChI Key: GQDKFROLWRVZHV-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide typically involves the reaction of 4-fluorobenzo[d]thiazole with 3-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; solventtetrahydrofuran or ethanol; temperature0°C to room temperature.

    Substitution: Amines, thiols; solventdimethylformamide or acetonitrile; temperatureroom temperature to reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects. These interactions lead to various biological outcomes, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a promising candidate for drug development. Additionally, the methylthio group contributes to its lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-20-10-5-2-4-9(8-10)14(19)18-15-17-13-11(16)6-3-7-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDKFROLWRVZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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